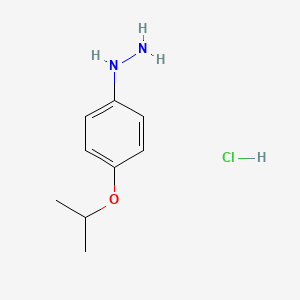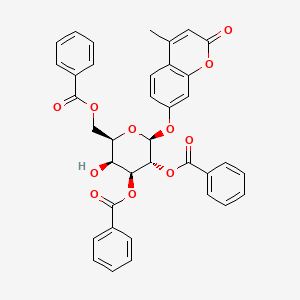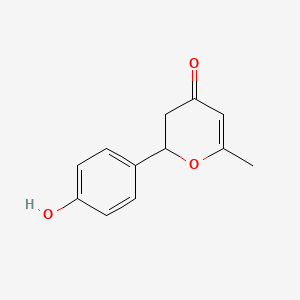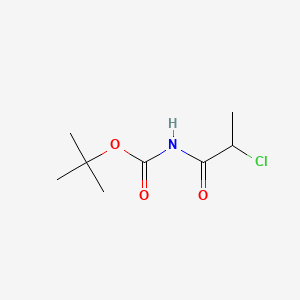
(4-Isopropoxyphenyl)hydrazine hydrochloride
Übersicht
Beschreibung
(4-Isopropoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H15ClN2O. It is a hydrazine derivative that has garnered attention due to its potential therapeutic and industrial applications. This compound is known for its bioactivity and potency, as well as its effects on cell function and signal transduction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxyphenyl)hydrazine hydrochloride typically involves multiple stages. One common method includes the reaction of 4-(isopropoxy)aniline with hydrogen chloride in water under an inert atmosphere, followed by the addition of sodium nitrite and tin (II) chloride dihydrate . The reaction conditions are carefully controlled, with temperatures ranging from 0 to 20°C.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Isopropoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, sodium nitrite, and tin (II) chloride dihydrate. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Isopropoxyphenyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its effects on cell function and signal transduction.
Medicine: It has potential therapeutic applications due to its bioactivity and potency.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Isopropoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating cell function and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (4-Isopropoxyphenyl)hydrazine hydrochloride include:
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Hydroxyzine: An antihistamine used to treat anxiety and tension.
Uniqueness
This compound is unique due to its specific chemical structure and the range of applications it has in various fields. Its bioactivity and potency make it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(4-propan-2-yloxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7(2)12-9-5-3-8(11-10)4-6-9;/h3-7,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKJCMSHDQWJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)
![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate](/img/structure/B563102.png)



